2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with cyclopropyl isocyanate in the presence of a suitable base . The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to yield the desired product . The reaction conditions generally include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The sulfanyl and carbamoyl groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzamide: Contains a benzamide group instead of benzoic acid.
Uniqueness
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid is unique due to the presence of both a cyclopropylcarbamoyl group and a benzoic acid moiety linked via a sulfanyl bridge . This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
2-[2-(cyclopropylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQFXXGJFZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.